Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate
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Overview
Description
Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an azide compound under acidic conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with nucleophiles .
Scientific Research Applications
Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism by which Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Similar in structure but with different substitution patterns.
1H-[1,2,3]triazolo[4,5-d]pyrimidine: Another triazole-fused heterocycle with distinct properties.
1H-[1,2,3]triazolo[4,5-c]quinoline: A larger fused ring system with unique applications.
Uniqueness
Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
886220-50-4 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
methyl triazolo[4,5-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)11-6-2-3-8-4-5(6)9-10-11/h2-4H,1H3 |
InChI Key |
OSSHIDQRLRUFMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=C(C=NC=C2)N=N1 |
Origin of Product |
United States |
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